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Abstract: This document provides a detailed overview of the established synthetic routes for the
production of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). While the
use of 3-phenoxyphenylacetic acid as a precursor is not documented in the scientific
literature, this guide outlines the prevalent and effective methods for diclofenac synthesis,
complete with experimental protocols, quantitative data, and process visualizations. The
information presented is intended to support research and development in the pharmaceutical
field.

Introduction: Diclofenac and its Synthesis

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a potent
NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of
action involves the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-
2) enzymes, which are key to the synthesis of prostaglandins involved in pain and
inflammation.[2][3][4] The industrial synthesis of diclofenac has been optimized over the years,
with several key pathways being established.
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It is important to note that a synthesis pathway for diclofenac starting from 3-
phenoxyphenylacetic acid is not described in the reviewed literature. The established and
widely practiced methods utilize different starting materials, as detailed in the following
sections.

Established Synthetic Pathways for Diclofenac

Several methods for the synthesis of diclofenac sodium have been developed and are used in
industrial production. These routes often involve the formation of the N-phenyl bond as a key

step. The most common starting materials include 2,6-dichloroaniline and a phenylacetic acid
derivative or a precursor that can be converted to the phenylacetic acid moiety.

Synthesis from 2,6-Dichloroaniline and 2-Chlorobenzoic
Acid

One of the primary industrial methods involves the condensation of 2,6-dichloroaniline with 2-
chlorobenzoic acid. This reaction, a variation of the Ullmann condensation, forms N-(2,6-

dichlorophenyl)anthranilic acid. Subsequent reduction of the carboxylic acid to a benzyl
alcohol, followed by chlorination and cyanation, and finally hydrolysis, yields diclofenac.[5]

Synthesis from Aniline and Chloroacetic Acid
(Continuous Flow Synthesis)

A more recent and efficient approach involves a six-step continuous flow process starting from
aniline and chloroacetic acid.[6] This method is characterized by high efficiency, atom economy,
and reduced reaction times.[6] The key steps include a cascade etherification/Smiles
rearrangement, chlorination, intramolecular Friedel-Crafts cyclization, and hydrolysis to yield
diclofenac sodium.[6]

Synthesis via Smiles Rearrangement

Another common industrial route involves the Smiles rearrangement. In this pathway, 2-chloro-
N-phenylacetamide (obtained from aniline and chloroacetic acid) is reacted with 2,6-
dichlorophenol. The resulting 2-(2,6-dichlorophenoxy)-N-phenylacetamide undergoes a Smiles
rearrangement to form an N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide intermediate.
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This is then chlorinated, cyclized via a Friedel-Crafts reaction, and hydrolyzed to produce
diclofenac sodium.[7]

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of
diclofenac, based on published methods.

Protocol 1: Synthesis of 2-(2,6-dichlorophenoxy)-N-
phenylacetamide

This protocol is a key step in the Smiles rearrangement pathway.

Materials:

2-chloro-N-phenylacetamide

2,6-dichlorophenol

Anhydrous potassium carbonate

N,N-Dimethylformamide (DMF)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-
chloro-N-phenylacetamide, 2,6-dichlorophenol, and anhydrous potassium carbonate in DMF.

o Heat the reaction mixture to 150°C and maintain reflux with stirring for 4 hours.
e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

¢ Neutralize the mixture with dilute hydrochloric acid.

o Perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
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o Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under
vacuum to obtain the crude product.

e The product, 2-(2,6-dichlorophenoxy)-N-phenylacetamide, can be purified by
recrystallization.

Protocol 2: Smiles Rearrangement and Subsequent
Steps to Diclofenac Sodium

This protocol outlines the conversion of 2-(2,6-dichlorophenoxy)-N-phenylacetamide to
diclofenac sodium.

Materials:

2-(2,6-dichlorophenoxy)-N-phenylacetamide

Anhydrous sodium carbonate

Thionyl chloride

Triethylamine

Lewis acid catalyst (e.g., Aluminum chloride)

Inorganic base (e.g., Sodium hydroxide)
Procedure:
¢ Smiles Rearrangement:

o Mix 2-(2,6-dichlorophenoxy)-N-phenylacetamide with anhydrous sodium carbonate in a
suitable solvent.

o Heat the mixture to induce the Smiles rearrangement, forming N-(2,6-dichlorophenyl)-2-
hydroxy-N-phenylacetamide. The reaction is typically carried out at a temperature between
0-100°C for 0.5-10 hours.[7]

e Chlorination:
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o To the dried N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide, add thionyl chloride
and a catalytic amount of triethylamine.

o Reflux the mixture for approximately 3 hours.[7]

o After the reaction is complete, remove the excess thionyl chloride by vacuum distillation to
yield N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide.

» Friedel-Crafts Alkylation (Cyclization):

o Subject the N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide to an intramolecular
Friedel-Crafts alkylation in the presence of a Lewis acid catalyst. This will form 1-(2,6-
dichlorophenyl)-1,3-dihydro-2H-indol-2-one.

e Hydrolysis:

o Hydrolyze the resulting 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one using an
inorganic base (e.g., sodium hydroxide) to open the lactam ring and form diclofenac
sodium.

Quantitative Data

The following tables summarize the quantitative data reported for various synthetic routes to
diclofenac and its intermediates.

Table 1: Reported Yields for Intermediates in the Smiles Rearrangement Pathway

Reaction Step Product Reported Yield Reference

Condensation of 2-
2-(2,6-

dichlorophenoxy)-N- 96% [7]

chloro-N-

phenylacetamide and i
] phenylacetamide
2,6-dichlorophenol

Chlorination of N-(2,6-  N-(2,6-

dichlorophenyl)-2- dichlorophenyl)-2-

phenyl) phenyl) 95% 7]
hydroxy-N- chloro-N-
phenylacetamide phenylacetamide
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Table 2: Overall Yield and Reaction Time for Continuous Flow Synthesis

. . Total
Synthesis Starting Overall .
. ] Residence Reference
Method Materials Isolated Yield .
Time
Continuous Flow  Aniline and
63% < 3.5 hours [6]

Synthesis Chloroacetic Acid

Visualization of Synthetic Pathway

The following diagram illustrates a key industrial synthesis route for diclofenac via the Smiles
rearrangement.
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Caption: Synthesis of Diclofenac via Smiles Rearrangement.

Conclusion

While the premise of synthesizing diclofenac from 3-phenoxyphenylacetic acid is not
supported by the available literature, several robust and high-yielding synthetic routes have
been established and are widely used in the pharmaceutical industry. The methods detailed in
these application notes, particularly those involving the Smiles rearrangement and continuous
flow synthesis, offer efficient pathways for the production of this important anti-inflammatory
drug. The provided protocols and data serve as a valuable resource for researchers and
professionals in the field of drug development and manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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